molecular formula C12H14N4O3 B2700006 N-(3,5-dimethoxybenzyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 1788673-86-8

N-(3,5-dimethoxybenzyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No. B2700006
CAS RN: 1788673-86-8
M. Wt: 262.269
InChI Key: MDZQMUSINXVYHI-UHFFFAOYSA-N
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Description

“N-(3,5-dimethoxybenzyl)-1H-1,2,3-triazole-5-carboxamide” is a complex organic compound. Based on its name, it likely contains a triazole group, which is a five-membered ring with two carbon atoms and three nitrogen atoms . It also seems to have a carboxamide group (a derivative of carboxylic acids where the hydroxyl group has been replaced by an amine group) and a benzyl group with two methoxy substituents .


Molecular Structure Analysis

The exact molecular structure of this compound would require more specific information or experimental data such as NMR or X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure, but the presence of the triazole and carboxamide groups could make it a participant in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Antimicrobial Agents : A study described the synthesis and evaluation of a series of 1,4-disubstituted 1,2,3-triazole derivatives for potential antimicrobial activity. These compounds showed moderate to good activities against tested bacterial and fungal strains, indicating the potential of triazole derivatives in developing new antimicrobial agents (Jadhav et al., 2017).

Chemical Synthesis and Characterization

  • Novel Synthesis Methods : Research on the novel synthesis of 2,4,5-trisubstituted oxazoles demonstrated the utility of triazole derivatives in facilitating tandem chemical reactions, showcasing the versatility of these compounds in synthetic chemistry (Shaw et al., 2012).

Material Science Applications

  • Nano-Structured Ceria (CeO2) : A study reported the novel recovery of nano-structured ceria from Ce(III)-benzoxazine dimer complexes via thermal decomposition, indicating the potential use of triazole derivatives in the preparation of nanomaterials (Veranitisagul et al., 2011).

Catalysis and Chemical Reactions

  • Rhodium(II) Carbenes : N-(1,2,4-triazolyl)-substituted 1,2,3-triazoles have been used to obtain synthetically useful rhodium(II) carbenes, demonstrating the novel reactivity of triazole derivatives in providing access to secondary homoaminocyclopropanes and engaging in efficient transannulation reactions (Zibinsky & Fokin, 2011).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many triazole derivatives have biological activity and are used in medicinal chemistry .

Safety and Hazards

Without specific information, it’s hard to determine the exact safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling and storing .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. Given the prevalence of triazole derivatives in medicinal chemistry, it could be an area of interest .

properties

IUPAC Name

N-[(3,5-dimethoxyphenyl)methyl]-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c1-18-9-3-8(4-10(5-9)19-2)6-13-12(17)11-7-14-16-15-11/h3-5,7H,6H2,1-2H3,(H,13,17)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZQMUSINXVYHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CNC(=O)C2=NNN=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethoxybenzyl)-1H-1,2,3-triazole-5-carboxamide

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